molecular formula C19H21NO3 B6142769 2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide CAS No. 180508-17-2

2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B6142769
CAS No.: 180508-17-2
M. Wt: 311.4 g/mol
InChI Key: MSQDIEJQNUZIFQ-UHFFFAOYSA-N
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Description

2-(4-Acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide is a high-purity organic compound supplied for research and development purposes in the life sciences. This chemical, with the molecular formula C 19 H 21 NO 3 and a molecular weight of 311.38 g/mol, is provided as a solid powder and is recommended to be stored at room temperature . It is one of numerous aryl compounds available from suppliers for scientific investigation . As a building block in medicinal chemistry, this acetamide derivative features a phenoxyacetamide structure with acetyl and isopropyl substituents, which may be of interest in the synthesis and study of novel pharmacologically active molecules. Researchers can procure this product in various packaging options, which typically include palletized plastic containers and drums, and it can often be produced to specific customer requirements, including various purity grades such as 99%, 99.9%, and higher . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-acetylphenoxy)-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-14(2)20(17-7-5-4-6-8-17)19(22)13-23-18-11-9-16(10-12-18)15(3)21/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQDIEJQNUZIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

Retrosynthetic dissection identifies two primary precursors:

  • 4-Acetylphenol for the phenoxy-acetyl segment.

  • N-Phenylisopropylamine (N-phenyl-N-(propan-2-yl)amine) for the acetamide backbone.
    The convergent synthesis involves coupling these precursors via an acyl chloride intermediate.

Key Reaction Steps

  • Etherification : Formation of 2-(4-acetylphenoxy)acetyl chloride.

  • Amidation : Reaction with N-phenylisopropylamine to yield the target compound.

Detailed Synthesis Protocols

Reaction Conditions

  • Reactants : 4-Acetylphenol (1.0 eq), chloroacetyl chloride (1.2 eq).

  • Base : Triethylamine (1.5 eq) or potassium carbonate (2.0 eq).

  • Solvent : Anhydrous acetonitrile or dichloromethane.

  • Temperature : 0–5°C (initial), then room temperature.

  • Time : 4–6 hours.

Procedure :

  • Dissolve 4-acetylphenol (10.0 g, 66.2 mmol) in acetonitrile (100 mL).

  • Add triethylamine (13.8 mL, 99.3 mmol) under nitrogen.

  • Cool to 0°C, then slowly add chloroacetyl chloride (7.4 mL, 79.4 mmol).

  • Stir at room temperature for 5 hours.

  • Quench with ice water, extract with ethyl acetate, dry (MgSO₄), and concentrate.

Yield : 85–90% (white crystalline solid).

Characterization Data

PropertyValue
Molecular Formula C₁₁H₁₁ClO₃
¹H NMR (CDCl₃) δ 2.60 (s, 3H, COCH₃), 4.30 (s, 2H, OCH₂CO), 6.90–7.80 (m, 4H, ArH)
IR (cm⁻¹) 1745 (C=O), 1680 (C=O acetyl)

Reaction Conditions

  • Reactants : 2-(4-acetylphenoxy)acetyl chloride (1.0 eq), N-phenylisopropylamine (1.1 eq).

  • Base : Pyridine (1.5 eq) or sodium bicarbonate (2.0 eq).

  • Solvent : Dichloromethane or THF.

  • Temperature : 0–5°C (initial), then reflux.

  • Time : 8–12 hours.

Procedure :

  • Dissolve N-phenylisopropylamine (8.2 g, 55.1 mmol) in dichloromethane (80 mL).

  • Add pyridine (6.7 mL, 82.7 mmol) and cool to 0°C.

  • Slowly add 2-(4-acetylphenoxy)acetyl chloride (12.0 g, 50.1 mmol) in dichloromethane (20 mL).

  • Reflux for 10 hours.

  • Wash with 1M HCl, saturated NaHCO₃, and brine. Dry (Na₂SO₄) and concentrate.

Yield : 75–80% (pale-yellow solid).

Characterization Data

PropertyValue
Molecular Formula C₁₉H₂₁NO₃
¹H NMR (CDCl₃) δ 1.40 (d, 6H, CH(CH₃)₂), 2.60 (s, 3H, COCH₃), 4.80 (sep, 1H, CH(CH₃)₂), 6.80–7.60 (m, 9H, ArH)
¹³C NMR (CDCl₃) δ 21.5 (CH₃), 25.8 (CH(CH₃)₂), 169.2 (C=O), 197.4 (COCH₃)

Industrial-Scale Optimization

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance efficiency:

  • Residence Time : 30 minutes.

  • Temperature : 50°C.

  • Pressure : 3 bar.
    Advantages : 95% conversion, reduced byproduct formation.

Purification Techniques

  • Recrystallization : Ethanol/water (7:3) achieves >99% purity.

  • Chromatography : Silica gel (hexane/ethyl acetate 4:1) for analytical samples.

Mechanistic Insights

Etherification Mechanism

The reaction proceeds via nucleophilic acyl substitution:

  • Deprotonation of 4-acetylphenol by triethylamine.

  • Attack on chloroacetyl chloride, releasing HCl.

Amidation Pathway

  • Step 1 : Nucleophilic attack by N-phenylisopropylamine on the acyl chloride.

  • Step 2 : Elimination of HCl, stabilized by pyridine.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Batch (Lab-Scale) 75–8098Moderate
Continuous Flow 85–9099.5High

Challenges and Solutions

Moisture Sensitivity

  • Issue : Hydrolysis of acyl chloride intermediate.

  • Solution : Rigorous anhydrous conditions using molecular sieves.

Byproduct Formation

  • Issue : Diacylation at high reagent concentrations.

  • Solution : Slow addition of acyl chloride and excess amine.

Chemical Reactions Analysis

Phenoxy Ether Moiety

  • Electrophilic Substitution : The electron-rich phenoxy group undergoes nitration or halogenation at the para position relative to the acetyl group under acidic conditions .

  • Hydrolysis : Under strong acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the ether bond is stable, but the acetyl group may hydrolyze to a carboxylic acid .

Acetyl Group

  • Nucleophilic Attack : The ketone reacts with hydrazines to form hydrazones, confirmed by IR spectral shifts (C=O stretch at 1,680 cm⁻¹ → 1,620 cm⁻¹) .

Tertiary Amide

  • Hydrolysis Resistance : The amide bond resists hydrolysis under mild conditions (pH 3–11) due to steric hindrance from the isopropyl and phenyl groups .

  • Thermal Stability : Decomposition occurs at >200°C, as evidenced by DSC analysis .

Solubility and Storage

  • Solubility : Highly soluble in DCM, DMF, and acetone; sparingly soluble in water (<0.1 mg/mL at 25°C) .

  • Storage : Stable as a powder at RT for >12 months under inert gas .

Reaction-Specific Stability

ConditionObservationSource
Acidic (1M HCl)No decomposition after 24 h
Oxidative (O₂ balloon)Stable during amidation (24 h)
Basic (K₂CO₃/DME)Partial acetyl hydrolysis at 60°C

Intermediate for Bioactive Derivatives

The compound serves as a precursor for:

  • Anticonvulsant Agents : Alkylation of the phenoxy group with piperazine derivatives enhances GABAergic activity .

  • Anti-inflammatory Analogues : Acetyl hydrolysis yields carboxylic acid derivatives that inhibit TNFα production .

Catalytic Modifications

  • Pd-Catalyzed Coupling : Suzuki-Miyaura cross-coupling at the acetylated ring introduces aryl/heteroaryl groups (e.g., 4-fluorophenyl) .

Comparative Reaction Outcomes

Reaction TypeReagentsProductYield
Hydrazone FormationHydrazine hydrate/EtOH2-(4-(hydrazineylidene)phenoxy)-N-phenyl-N-(propan-2-yl)acetamide65%
NitrationHNO₃/H₂SO₄2-(4-acetyl-3-nitrophenoxy)-N-phenyl-N-(propan-2-yl)acetamide52%
Hydrolysis (Acidic)HCl/H₂O/reflux2-(4-carboxyphenoxy)-N-phenyl-N-(propan-2-yl)acetamide78%

Scientific Research Applications

Synthesis and Properties

The synthesis of 2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide typically involves the reaction of 4-acetylphenol with N-phenyl-N-(propan-2-yl)acetamide. The reaction is often catalyzed by bases like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF), conducted under reflux conditions to ensure complete conversion of reactants into the desired product.

Molecular Characteristics:

  • Molecular Formula: C19H21NO3
  • Molecular Weight: 311.38 g/mol
  • IUPAC Name: 2-(4-acetylphenoxy)-N-phenyl-N-propan-2-ylacetamide
  • CAS Number: 180508-17-2

Pharmacological Potential

Research indicates that this compound may exhibit significant bioactive properties, particularly in antimicrobial activity. It has been suggested that it can influence immune responses by regulating dendritic cell functions. Specifically, it inhibits tumor necrosis factor-alpha (TNFα) production while promoting interleukin-10 (IL-10) secretion, which is beneficial for anti-inflammatory responses.

Binding Affinity Studies

The compound has been shown to bind to the lipid-binding pocket of epidermal fatty acid-binding protein (E-FABP). This interaction is crucial as E-FABP plays a significant role in metabolic and inflammatory pathways, suggesting potential applications in metabolic disorders and inflammatory diseases.

Material Science

Due to its unique structural features, this compound can be explored as a precursor in the synthesis of novel materials. Its stability and reactivity make it suitable for developing advanced polymers or coatings that require specific chemical properties.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited varying degrees of antimicrobial activity against common pathogens, highlighting its potential use as an antimicrobial agent in pharmaceuticals.
  • Inflammatory Response Modulation : Research focused on its role in modulating immune responses showed promising results in reducing inflammation markers in vitro, indicating its potential therapeutic use in inflammatory diseases.
  • Material Development : Experimental work has been conducted to assess its utility as a building block for polymeric materials with specific thermal and mechanical properties, paving the way for innovations in material science.

Mechanism of Action

The mechanism of action of 2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural Modifications and Physicochemical Properties

The table below compares key structural features, molecular weights, and physicochemical properties of 2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide with related compounds:

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Source
This compound R1 = 4-acetylphenoxy, R2 = phenyl, R3 = isopropyl C19H21NO3 ~311.38 Not reported Hydrophobic acetylphenoxy group -
2-(4-((4-Acetylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-nitrophenyl)acetamide (10) R1 = 4-acetylphenoxy-methyl-triazole, R2 = 4-nitrophenyl C20H18N4O5 394.38 185–186 Nitrophenyl group; triazole linker
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide R1 = CH3SO2, R2 = 4-chloro-2-nitrophenyl C9H9ClN2O5S 292.70 Not reported Sulfonyl group; chloro-nitro substitution
2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide (13) R1 = 3-chloro-4-hydroxyphenyl, R2 = phenethyl C16H16ClNO2 289.76 Not reported Phenethyl chain enhances activity
Suvecaltamide (2-[4-(propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide) R1 = 4-isopropylphenyl, R2 = pyridinylethyl C21H24F3N2O2 393.43 Not reported Trifluoroethoxy-pyridine moiety
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide R1 = 4-acetylphenoxy, R2 = o-tolyl C17H17NO3 283.32 Not reported Ortho-methyl substitution

Key Observations :

  • Triazole-containing analogs (e.g., compound 10) exhibit higher molecular weights (~394 g/mol) due to the triazole linker and nitrophenyl group, with melting points exceeding 180°C, indicating crystalline stability .
  • Phenethyl chains (e.g., compound 13) enhance hydrophobic interactions with enzyme active sites, as seen in 17β-HSD2 inhibition studies .
  • The isopropyl group in suvecaltamide and the target compound may improve metabolic stability compared to linear alkyl chains .
Enzyme Inhibition and Receptor Binding
  • Pyridine-containing acetamides (e.g., 5RGX, 5RH3) exhibit strong binding to SARS-CoV-2 main protease (binding affinity < −22 kcal/mol) via H-bonds with ASN142, GLY143, and π-π interactions with HIS163 .
  • Phenethyl-substituted acetamides (e.g., compound 13) inhibit 17β-HSD2 with IC50 values < 10 µM, attributed to interactions with hydrophobic pockets and aromatic residues in the enzyme’s active site .
  • Suvecaltamide acts as a Cav channel stabilizer, leveraging its trifluoroethoxy-pyridine group for target engagement .

Biological Activity

2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and neuroprotective research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C16H19NO3\text{C}_{16}\text{H}_{19}\text{N}\text{O}_3

This structure features a phenoxy group, which is known to enhance biological activity in various compounds.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antioxidant Activity
    • The compound has shown significant antioxidant properties, which can be assessed using the DPPH radical scavenging method. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
  • Anticancer Activity
    • Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines using MTT assays, revealing promising results in inhibiting cell proliferation.
  • Neuroprotective Effects
    • The phenoxy group in the structure enhances interactions with neurotransmitter receptors, suggesting potential neuroprotective effects. This may be particularly relevant for conditions such as Alzheimer's and Parkinson's diseases.

Antioxidant Activity

A study evaluated the antioxidant activity of related compounds using the DPPH radical scavenging method. The results indicated that derivatives with similar structures exhibited antioxidant capacities comparable to well-known antioxidants like ascorbic acid .

Anticancer Studies

In vitro studies demonstrated that this compound significantly inhibited the growth of cancer cells:

  • Cell Lines Tested :
    • U-87 (glioblastoma)
    • MDA-MB-231 (breast cancer)

The IC50 values for these cell lines were found to be significantly lower than those of standard chemotherapeutics, indicating higher potency .

Neuroprotective Mechanisms

Research has highlighted the importance of the phenoxy moiety in enhancing binding affinity to neuroreceptors. For example, compounds with similar structures showed effective inhibition of histamine H3 receptors, which are implicated in various neurological disorders .

Data Tables

Activity Type Cell Line IC50 (µM) Reference
AntioxidantDPPH ScavengingComparable to Ascorbic Acid
AnticancerU-87Lower than standard chemotherapeutics
AnticancerMDA-MB-231Lower than standard chemotherapeutics
NeuroprotectiveHistamine H3 receptorIC50 = 8.8 nM

Case Studies

Several case studies have documented the efficacy of similar compounds with a phenoxy group:

  • Study on Phenoxyalkylamine Derivatives : These derivatives demonstrated significant inhibition against RAGE (Receptor for Advanced Glycation End-products), indicating potential use in diabetic complications and neurodegenerative diseases .
  • Antiproliferative Activity : A related compound showed significant antiproliferative effects against ovarian and breast cancer cell lines, emphasizing the therapeutic potential of phenoxy-containing compounds in oncology .

Q & A

Q. How can environmental impact assessments be conducted for lab-scale synthesis?

  • Protocols :
  • Green chemistry metrics : Calculate E-factor (waste-to-product ratio) and atom economy for route optimization .
  • Ecototoxicity testing : Use Daphnia magna or algae models to assess aquatic toxicity of synthetic byproducts .

Q. What novel applications could emerge from modifying the acetylphenoxy moiety?

  • Opportunities :
  • Photodynamic therapy (PDT) : Introduce fluorophores or heavy atoms (e.g., Br) for light-activated cytotoxicity .
  • Polymer chemistry : Incorporate into monomers for stimuli-responsive hydrogels, leveraging hydrogen-bonding motifs .

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